molecular formula C9H13N5S B1230809 9-Butyl-6-thioguanine CAS No. 30546-08-8

9-Butyl-6-thioguanine

Cat. No.: B1230809
CAS No.: 30546-08-8
M. Wt: 223.3 g/mol
InChI Key: RNDPRLLVMLFXLY-UHFFFAOYSA-N
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Description

9-Butyl-6-thioguanine is a biochemical research compound that functions as a prodrug for the active antimetabolite 6-thioguanine (6-TG). A study in mice demonstrated that this compound undergoes metabolic dealkylation to release 6-thioguanine, suggesting its role as a prodrug and explaining its pharmacological and toxicological profile . The molecular formula of this compound is C9H13N5S . As a prodrug of 6-thioguanine, it is of significant research interest for investigating novel chemotherapeutic approaches. 6-thioguanine itself is a purine analogue with established antineoplastic and immunosuppressive activities. Its primary mechanisms of action, after metabolic activation, involve incorporation of fraudulent thioguanine nucleotides into DNA and RNA, which leads to DNA damage and inhibition of DNA synthesis, as well as the inhibition of de novo purine synthesis . Research into 6-TG continues to explore its potential, including combinations with other agents for selective treatment strategies . This product is intended for research purposes in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

30546-08-8

Molecular Formula

C9H13N5S

Molecular Weight

223.3 g/mol

IUPAC Name

2-amino-9-butyl-3H-purine-6-thione

InChI

InChI=1S/C9H13N5S/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15)

InChI Key

RNDPRLLVMLFXLY-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1NC(=NC2=S)N

Canonical SMILES

CCCCN1C=NC2=C1NC(=NC2=S)N

Other CAS No.

30546-08-8

Pictograms

Irritant

Synonyms

9-(n-butyl)-6-thioguanine
9-butyl-6-thioguanine

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

  • 6-Thioguanine (6-TG) : Directly incorporates into DNA, forming mismatches that trigger DNA mismatch repair (MMR)-mediated single-strand breaks (SSBs), leading to G2-M arrest and apoptosis .
  • 9-Butyl-6-Thioguanine (9-BTG): Acts as a prodrug, requiring dealkylation to release 6-TG for activity. In mice, 9-BTG administration resulted in urinary 6-TG levels comparable to direct 6-TG dosing, supporting systemic conversion . However, in Ehrlich ascites tumor models, 9-BTG was neither dealkylated nor incorporated into nucleic acids, suggesting tissue-specific metabolism .
  • 6-Mercaptopurine (6-MP): A related purine analog converted intracellularly to thioguanine nucleotides, inhibiting de novo purine synthesis. 9-Alkyl derivatives of 6-MP (e.g., 9-ethyl-6-MP) also act as prodrugs but release 6-MP at reduced rates (20–30% cumulative excretion) .

Pharmacokinetics and Metabolism

Compound In Vitro ED50 (μM) In Vivo LD50 (mg/kg/day) Metabolic Conversion Incorporation into Nucleic Acids
6-TG 1 9 Directly active Yes
9-BTG 250 13 Prodrug to 6-TG (systemic) No (tumor-specific)
9-Ethyl-6-MP N/A N/A Prodrug to 6-MP No
  • Key Observations: 9-BTG exhibits significantly lower in vitro potency than 6-TG (ED50: 250 vs. 1 μM) due to its reliance on metabolic activation . Despite this, in vivo lethal doses (LD50) of 9-BTG and 6-TG in mice are comparable (13 vs. 9 mg/kg/day), suggesting efficient systemic conversion .

Therapeutic Implications

  • Prodrug Advantage : 9-Alkyl derivatives like 9-BTG may reduce early toxicity by delaying 6-TG release. However, histopathological studies show similar organ toxicities (e.g., bone marrow suppression) between 9-BTG and 6-TG, implying that toxicity is driven by the released 6-TG .
  • Resistance Mechanisms : 6-TG-resistant tumors often exhibit defective nucleotide conversion pathways. While 9-BTG was inactive against such cells in vitro, its systemic conversion to 6-TG could partially bypass resistance in vivo .

Structural and Functional Comparisons

  • 9-Alkyl vs. 6-Substituted Derivatives: 9-Alkyl Derivatives (e.g., 9-BTG, 9-methyl-TG): Prodrugs requiring dealkylation for activation. Activity depends on alkyl chain length and metabolic compatibility .

Preparation Methods

Direct Alkylation of Guanine

Guanine’s N9 position is the preferred site for alkylation due to its lower basicity compared to exocyclic amines. A common approach involves reacting guanine with n-butyl bromide in the presence of a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF). For example:

Guanine+n-butyl bromideNaH, DMF9-butylguanine intermediate\text{Guanine} + \text{n-butyl bromide} \xrightarrow{\text{NaH, DMF}} 9\text{-butylguanine intermediate}

This method, however, risks over-alkylation at N7 or O6, necessitating protective groups for improved regioselectivity.

Protective Group Approaches

To mitigate side reactions, protective groups such as acetyl or tert-butyldimethylsilyl (TBS) are employed:

  • Amino Protection : The 2-amino group of guanine is acetylated to prevent undesired alkylation.

  • Alkylation : The protected guanine reacts with n-butyl bromide under inert conditions.

  • Deprotection : Acidic or basic hydrolysis removes the acetyl group post-alkylation.

Thionation at C6: Reagents and Mechanisms

Lawesson’s Reagent

Lawesson’s reagent (LR) is widely used to convert carbonyl groups to thiocarbonyls. For 9-butylguanine, LR in toluene at reflux replaces the 6-oxo group with a thione:

9-butylguanineLawesson’s reagent, toluene9-butyl-6-thioguanine9\text{-butylguanine} \xrightarrow{\text{Lawesson’s reagent, toluene}} 9\text{-butyl-6-thioguanine}

Key Parameters :

  • Temperature : 110–120°C for 6–8 hours.

  • Yield : ~70–80% after purification by silica gel chromatography.

Phosphorus Pentasulfide (P₄S₁₀)

An alternative to LR, P₄S₁₀ in pyridine facilitates thionation under milder conditions (60–80°C, 4 hours). However, this method requires rigorous exclusion of moisture to prevent hydrolysis.

Integrated Synthetic Routes

Route 1: Sequential Alkylation-Thionation

  • Protection : Acetylate guanine’s 2-amino group using acetic anhydride.

  • Alkylation : React with n-butyl bromide/NaH in DMF (80°C, 12 hours).

  • Thionation : Treat with LR in toluene (110°C, 6 hours).

  • Deprotection : Hydrolyze acetyl groups with NH₃/MeOH.
    Overall Yield : 65%.

Route 2: Thionation Followed by Alkylation

  • Thionation : Convert guanine to 6-thioguanine using P₄S₁₀.

  • Alkylation : React 6-thioguanine with n-butyl bromide/K₂CO₃ in DMSO (100°C, 24 hours).
    Challenge : Lower regioselectivity at N9 due to thione’s electron-withdrawing effects.

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (0.02 M phosphate buffer:methanol gradient) resolves this compound from intermediates. Detection at 341 nm ensures specificity.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular ion peaks at m/z 240.1 [M+H]⁺, aligning with the theoretical mass.

Challenges and Optimization

Oxidation Sensitivity

The thione group is prone to oxidation during synthesis. Adding dithiothreitol (DTT) to reaction mixtures stabilizes the product.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may require post-reaction removal via rotary evaporation.

Comparative Evaluation of Methods

ParameterRoute 1 (Alkylation First)Route 2 (Thionation First)
Regioselectivity High (N9 > N7)Moderate (N7/N9 competition)
Yield 65%45%
Purity (HPLC) >98%>90%
Key Advantage Fewer side productsShorter thionation time

Q & A

Q. What steps are critical for validating this compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation profiles with ICH guidelines. Report impurity thresholds and storage recommendations (e.g., -20°C desiccated) in supplementary materials .

Tables for Reference

Q. Table 1. Key Parameters for Synthesizing this compound

StepConditionsYield (%)Purity (HPLC)
AlkylationDMF, K2_2CO3_3, 80°C, 12h6592
PurificationSilica gel column (EtOAc/Hexane)5898

Q. Table 2. Common Pitfalls in Data Interpretation

IssueSolutionReference
Heterogeneous PKMeta-regression to adjust for covariates
Off-target effectsProteomic profiling + validation

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